

# Toxicological Profile of 6-Hepten-1-ol: A Technical Guide

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Compound of Interest				
Compound Name:	6-Hepten-1-ol			
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Disclaimer: The toxicological data for **6-Hepten-1-ol** is limited. This guide provides a comprehensive overview of the available information and supplements it with predictive data based on structurally similar compounds and standardized testing protocols. All information should be interpreted with caution and further testing is recommended for definitive assessment.

## **Executive Summary**

**6-Hepten-1-ol** is an unsaturated aliphatic alcohol with the chemical formula C<sub>7</sub>H<sub>14</sub>O. While it has applications in the fragrance and chemical synthesis industries, its toxicological profile is not well-established. This document synthesizes the available safety data for **6-Hepten-1-ol** and provides a predictive toxicological assessment based on data from analogous compounds, primarily n-heptanol. The primary identified hazard is serious eye irritation. For most other toxicological endpoints, no specific data is available. This guide also details standardized experimental protocols for key toxicity assessments, as recommended by the Organisation for Economic Co-operation and Development (OECD), to guide future research.

## **Chemical and Physical Properties**



Property	Value	Reference
CAS Number	4117-10-6	[1]
Molecular Formula	C7H14O	[2]
Molecular Weight	114.19 g/mol	[2]
Appearance	Colorless liquid	[3]
Boiling Point	154 - 156 °C	[3]
Flash Point	54 °C	[3]
Solubility	No data available	

# **Toxicological Data Acute Toxicity**

There is no specific data available for the acute oral, dermal, or inhalation toxicity of **6-Hepten-1-ol**.[4] The table below includes predictive data based on the structurally similar compound, n-heptanol.



Endpoint	Species	Route	Value	Classificati on	Reference
LD50 (6- Hepten-1-ol)	-	Oral	No data available	Not classified	[4]
LD50 (6- Hepten-1-ol)	-	Dermal	No data available	Not classified	[4]
LC50 (6- Hepten-1-ol)	-	Inhalation	No data available	Not classified	[4]
LD50 (n- heptanol)	Rat	Oral	>2000 mg/kg bw	Low toxicity	
LD50 (n- heptanol)	Rat	Dermal	>2000 mg/kg bw	Low toxicity	
LC50 (n- octanol)	Rat	Inhalation	>5.6 mg/L	Low toxicity	

### **Skin Corrosion and Irritation**

No specific data is available for skin corrosion or irritation of **6-Hepten-1-ol**.[4] Structurally similar primary aliphatic alcohols are reported to be slight skin irritants.

Endpoint	Species	Result	Classification	Reference
Skin Irritation (6- Hepten-1-ol)	-	No data available	Not classified	[4]
Skin Irritation (n- heptanol)	Animal	Slight irritant	Not classified	

## **Serious Eye Damage and Eye Irritation**

**6-Hepten-1-ol** is classified as causing serious eye irritation.[2][4]



Endpoint	Species	Result	Classification	Reference
Eye Irritation (6- Hepten-1-ol)	-	Causes serious eye irritation	Warning (H319)	[2][4]

### **Respiratory and Skin Sensitization**

There is no data available to assess the sensitization potential of **6-Hepten-1-ol**.[4] However, n-heptanol was found to be a non-sensitizer in human patch tests.

Endpoint	Species	Result	Classification	Reference
Skin Sensitization (6- Hepten-1-ol)	-	No data available	Not classified	[4]
Skin Sensitization (n- heptanol)	Human	Non-sensitizer	Not classified	

### **Germ Cell Mutagenicity**

No data is available on the mutagenic potential of **6-Hepten-1-ol.**[4]

### Carcinogenicity

There is no data available to assess the carcinogenic potential of **6-Hepten-1-ol**.[4]

### **Reproductive Toxicity**

No data is available on the reproductive toxicity of **6-Hepten-1-ol**.[4]

### **Specific Target Organ Toxicity (STOT)**

There is no data available for single or repeated exposure STOT for 6-Hepten-1-ol.[4]

### **Metabolism**



Specific metabolic pathways for **6-Hepten-1-ol** have not been elucidated. However, it is anticipated to follow the general metabolic pathway of primary alcohols. The initial and rate-limiting step is the oxidation to its corresponding aldehyde, catalyzed by alcohol dehydrogenase (ADH) in the cytosol. The resulting aldehyde is then rapidly oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH) in the mitochondria. This carboxylic acid can then enter various metabolic pathways. Given the presence of a double bond, additional metabolic steps such as epoxidation by cytochrome P450 enzymes could also occur.[5][6][7][8]



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Figure 1: Predicted metabolic pathway of 6-Hepten-1-ol.

### **Experimental Protocols**

The following are summaries of standardized OECD guidelines for key toxicological endpoints.

# Acute Oral Toxicity (OECD 401 - Deleted, but principle remains relevant)

- Objective: To determine the acute oral toxicity of a substance.[9][10]
- Principle: The test substance is administered in a single dose by gavage to a group of fasted experimental animals. The animals are observed for up to 14 days for signs of toxicity and mortality.[9]
- Test Animals: Typically rodents, such as rats or mice.
- Procedure:
  - Animals are fasted prior to dosing.
  - The test substance is administered orally at various dose levels.



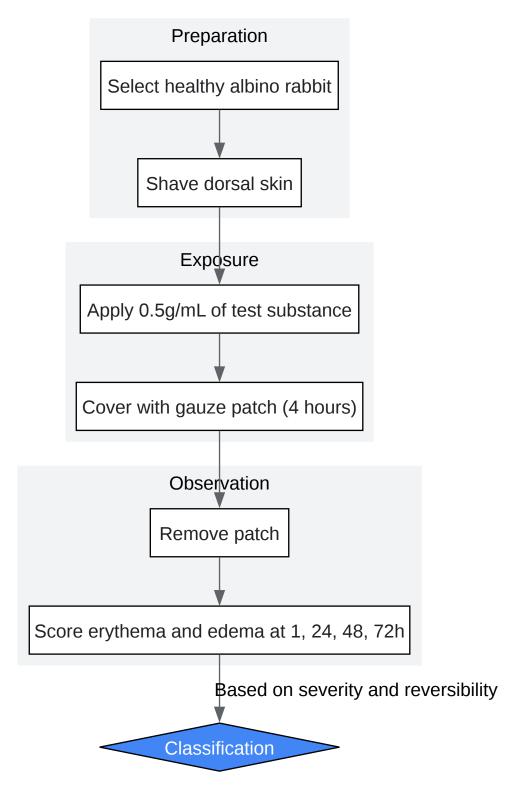
- Animals are observed for mortality, body weight changes, and clinical signs of toxicity at specified intervals.[9]
- A post-mortem examination is performed on all animals.[9]
- Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[9]

Note: OECD TG 401 has been deleted and replaced by alternative methods that use fewer animals, such as the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).[11][12][13]

### **Acute Dermal Irritation/Corrosion (OECD 404)**

- Objective: To determine the potential of a substance to cause irritation or corrosion to the skin.[14][15][16][17]
- Principle: A single dose of the test substance is applied to the shaved skin of an experimental animal. The treated area is observed for signs of erythema (redness) and edema (swelling).[15]
- Test Animals: Albino rabbits are the preferred species.[16]
- Procedure:
  - The fur is removed from the dorsal area of the trunk of the test animal.
  - A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.[15]
  - The patch is removed after a 4-hour exposure period.
  - The skin is observed and graded for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[18]
- Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.[17]





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Figure 2: Experimental workflow for OECD 404 Acute Dermal Irritation test.



### **Acute Eye Irritation/Corrosion (OECD 405)**

- Objective: To determine the potential of a substance to cause irritation or corrosion to the eyes.[19][20][21][22]
- Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal. The untreated eye serves as a control.[22]
- Test Animals: Albino rabbits are the preferred species.[19]
- Procedure:
  - The test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.
  - The eyelids are held together for about one second.
  - The eye is observed and graded for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
- Endpoint: The substance is classified based on the severity and reversibility of the eye lesions.[23]

### **Bacterial Reverse Mutation Test (Ames Test) (OECD 471)**

- Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of bacteria.[24][25][26][27]
- Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that
  are auxotrophic for a specific amino acid (histidine or tryptophan, respectively). The
  substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow
  on an amino acid-deficient medium.[24][26]
- Procedure:
  - The test substance is mixed with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix).[25]



- The mixture is plated on a minimal agar medium.
- The plates are incubated for 48-72 hours.
- The number of revertant colonies is counted.[26]
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[28]

### Conclusion

The toxicological profile of **6-Hepten-1-ol** is largely incomplete. The only established hazard is serious eye irritation. Based on data from structurally similar compounds, it is predicted to have low acute toxicity via oral and dermal routes, and to be a slight skin irritant. There is no information on its potential for sensitization, mutagenicity, carcinogenicity, or reproductive toxicity. Further testing according to standardized guidelines is necessary to fully characterize the toxicological properties of **6-Hepten-1-ol** and ensure its safe handling and use. The experimental protocols and predictive data presented in this guide serve as a foundation for future toxicological assessments.

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- To cite this document: BenchChem. [Toxicological Profile of 6-Hepten-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582720#toxicological-profile-of-6-hepten-1-ol]

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